

The Role of TMEM45B and Its Paralog TMEM45A in Cellular Signaling and Disease

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Abstract

Transmembrane (TMEM) proteins represent a large and diverse group of molecules crucial for various cellular functions. Among them, TMEM45B and its paralog, TMEM45A, have emerged as significant players in both normal physiological processes and the pathogenesis of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the current understanding of TMEM45B and TMEM45A, focusing on their molecular functions, involvement in key signaling pathways, and their potential as therapeutic targets and biomarkers. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades they modulate, offering a valuable resource for researchers in the field.

Introduction to TMEM45A and TMEM45B

TMEM45A and TMEM45B are members of the transmembrane protein family, sharing sequence homology and some functional overlap.^[1] Both are multi-pass transmembrane proteins.^[2] TMEM45A is localized to the Golgi apparatus, while TMEM45B is predicted to be in the Golgi apparatus, endosome membrane, and lysosomal membrane.^{[3][4]}

Functionally, TMEM45A is involved in the process of epidermal keratinization.^[2] In contrast, TMEM45B has been implicated in the innate immune response.^[4] Despite these distinct

physiological roles, both proteins have been extensively studied for their involvement in cancer progression.

Comparative Functional Analysis

While sharing paralogy, TMEM45A and TMEM45B exhibit both distinct and overlapping functions, particularly in the context of cancer biology. Both proteins are frequently upregulated in various tumor types and have been shown to promote cancer cell proliferation, migration, and invasion.^{[5][6]}

Role in Cancer

TMEM45A has been identified as an oncogene in several cancers, including glioma, breast cancer, liver cancer, and ovarian cancer.^{[3][7][8]} Its overexpression is often associated with a poor prognosis.^[8] A key function of TMEM45A in cancer is its role in conferring chemoresistance, particularly under hypoxic conditions.^[7]

TMEM45B is also upregulated in numerous cancers, such as lung cancer, gastric cancer, osteosarcoma, and pancreatic cancer, where its increased expression often correlates with poor patient survival.^{[4][6][9][10]} Similar to its paralog, TMEM45B promotes tumorigenicity by enhancing cell proliferation, migration, and invasion.^{[9][10]}

Quantitative Data on Expression and Functional Effects

The following tables summarize the quantitative data from various studies on the differential expression of TMEM45A and TMEM45B in cancer and the functional consequences of their modulation.

Table 1: Differential Expression of TMEM45A and TMEM45B in Cancer

Gene	Cancer Type	Tissue	Fold Change/Expression Level	Reference
TMEM45A	Glioma	Tumor vs. Non-tumorous brain	Significantly higher mRNA levels in glioma tissues.[3]	[3]
TMEM45A	Breast Cancer	Palbociclib-resistant cells vs. parental cells	Highly expressed in resistant cells.[11]	[11]
TMEM45A	Clear Cell Renal Cell Carcinoma	Tumor vs. Normal kidney	Significantly overexpressed in ccRCC tissues.[12]	[12]
TMEM45B	Lung Cancer	Tumor vs. Non-tumor tissue	Upregulated in lung cancer tissues.[11]	[11]
TMEM45B	Prostate Cancer	Metastatic vs. Primary PCa	mRNA level significantly higher in metastatic PCa.[13]	[13]
TMEM45B	Osteosarcoma	Osteosarcoma cell lines vs. normal	Dramatically upregulated at both mRNA and protein levels.[10]	[10]
TMEM45B	Pancreatic Cancer	Pancreatic cancer tissues and cell lines vs. normal	High expression in pancreatic cancer.[6]	[6]

Table 2: Quantitative Effects of TMEM45A and TMEM45B Knockdown on Cellular Functions

Gene	Cell Line(s)	Cellular Process	Quantitative Effect	Reference
TMEM45A	U251 and U373 (Glioma)	Migration	Significant reduction in migration (U251: 76±1 to 46±1; U373: 62±2 to 27±1).[3]	[3]
TMEM45A	U251 (Glioma)	Protein Expression	Protein levels of Cyclin D1, CDK4, PCNA, MMP-2, and MMP-9 reduced to 71.9%, 50.5%, 21.6%, 53.2%, and 35.3% of control, respectively.[3]	[3]
TMEM45B	SW1990 and PANC-1 (Pancreatic Cancer)	Proliferation, Invasion, Migration	Significant reduction upon RNA interference.[14]	[14]
TMEM45B	U2OS (Osteosarcoma)	Proliferation, Migration, Invasion	Significant suppression upon knockdown.[10]	[10]

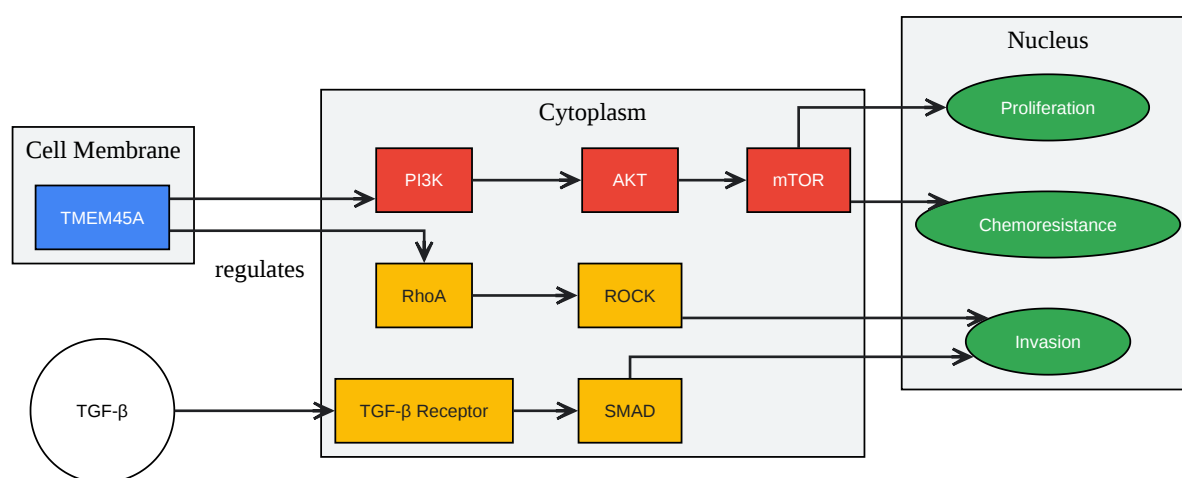
Signaling Pathways

TMEM45A and TMEM45B are implicated in the regulation of several critical signaling pathways that are often dysregulated in cancer.

TMEM45A-Associated Signaling Pathways

TGF- β Signaling: Knockdown of TMEM45A has been shown to downregulate the expression of TGF- β 1, TGF- β 2, RhoA, and ROCK2, suggesting an important role for TMEM45A in the TGF- β signaling pathway, which is crucial for cell growth, differentiation, and apoptosis.[5]

AKT/mTOR Signaling: TMEM45A can activate the AKT/mTOR signaling pathway, which is central to cell cycle progression and glycolysis.[11] This activation contributes to chemoresistance in breast cancer.[11]



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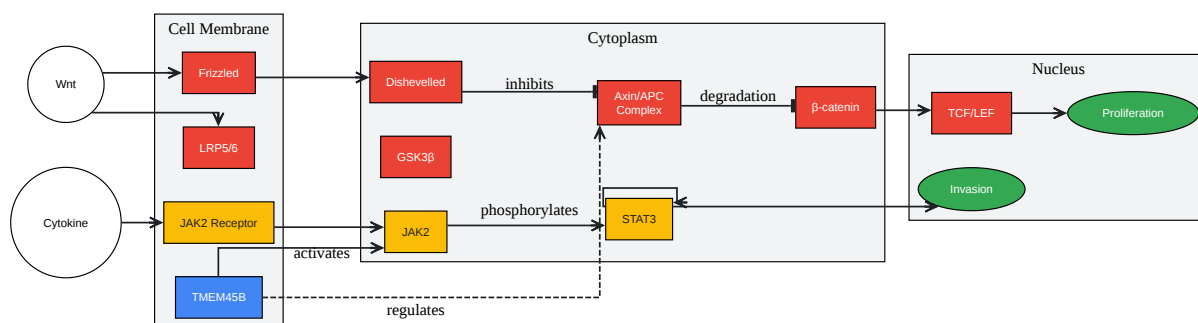
TMEM45A Signaling Pathways

TMEM45B-Associated Signaling Pathways

JAK/STAT Signaling: In gastric cancer, knockdown of TMEM45B has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of the JAK/STAT pathway that regulates cell proliferation, migration, and invasion.[4]

Wnt/ β -catenin Signaling: TMEM45B can regulate the Wnt/ β -catenin signaling pathway.[10]

Knockdown of TMEM45B in osteosarcoma cells leads to a sharp downregulation of β -catenin, cyclin D1, and c-Myc, which are critical downstream effectors of this pathway.[10]



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TMEM45B Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study TMEM45A and TMEM45B.

siRNA-Mediated Knockdown

This protocol describes the transient knockdown of TMEM45A or TMEM45B using small interfering RNA (siRNA).

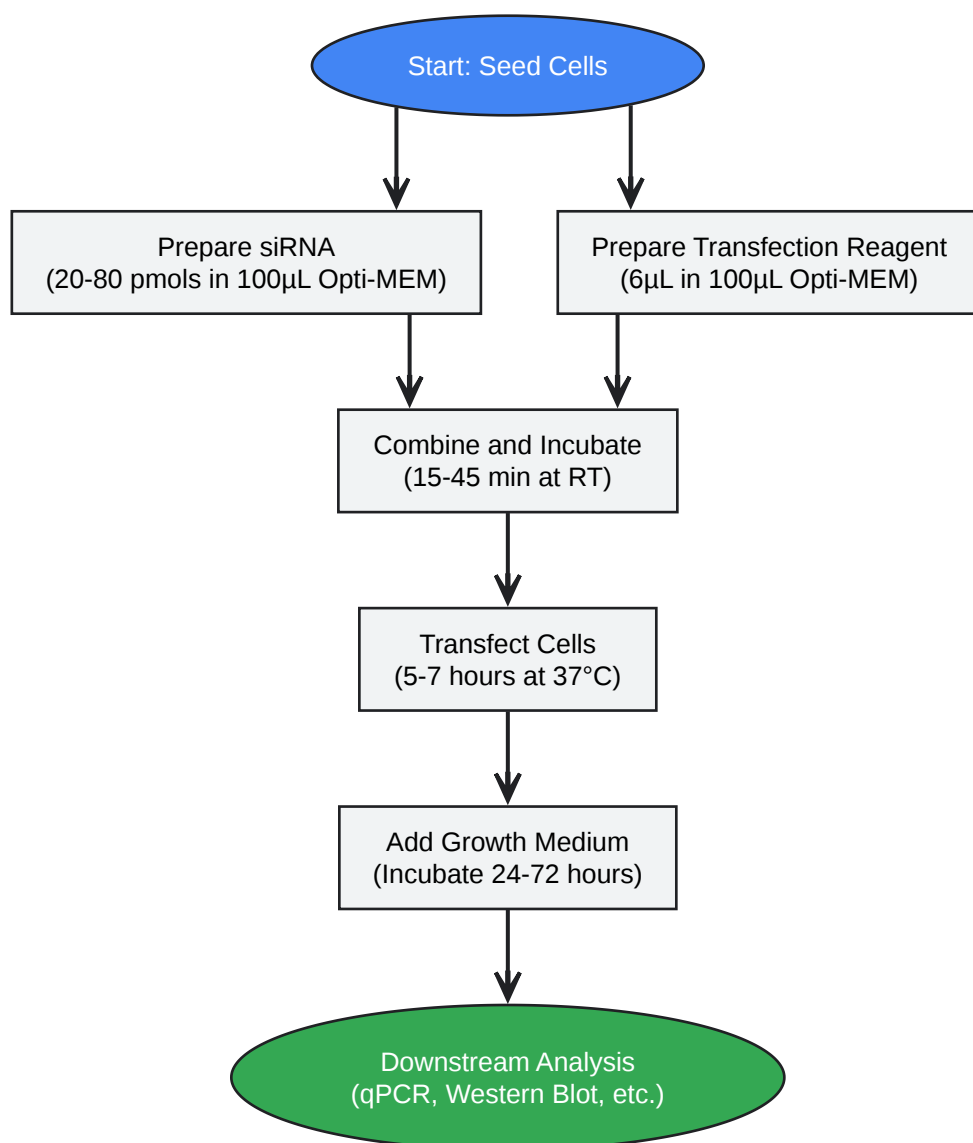
Materials:

- TMEM45A or TMEM45B specific siRNA duplexes (e.g., from Santa Cruz Biotechnology)[[15](#)]
[\[16\]](#)
- Non-targeting control siRNA

- Lipofectamine™ RNAiMAX Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- Cell culture medium and supplements
- Appropriate cell line (e.g., U251 for glioma, A549 for lung cancer)

Procedure:

- Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
- siRNA Preparation: In a sterile microcentrifuge tube, dilute 20-80 pmols of the specific siRNA or control siRNA into 100 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
- Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute 6 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
- Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
- Transfection: Wash the cells once with 2 mL of siRNA Transfection Medium. Add 800 µL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes. Mix gently and overlay the 1 mL mixture onto the washed cells.
- Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
- Post-transfection: After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for an additional 24-72 hours before proceeding with downstream analyses.



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